
LY-281217
Übersicht
Beschreibung
LY-281217 is a potent mu-opioid agonist known for its analgesic effects. It is primarily used in research settings to explore its potential in pain management and other therapeutic applications . The compound has a molecular formula of C₃₂H₄₂N₄O₆ and a molecular weight of 578.70 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von LY-281217 umfasst mehrere Schritte, darunter die Einarbeitung spezifischer Aminosäuren und Schutzgruppen. Die wichtigsten Schritte sind:
Schritt 1: Schutz der Aminogruppe von L-Tyrosin mit einer geeigneten Schutzgruppe.
Schritt 2: Kopplung des geschützten L-Tyrosins mit 2-Methylalanin unter Verwendung eines Kopplungsreagenzes wie Dicyclohexylcarbodiimid (DCC).
Schritt 3: Entschützen der Aminogruppe, gefolgt von der Kopplung mit einem weiteren 2-Methylalanin.
Schritt 4: Schlusskopplung mit L-Phenylalanin, um die gewünschte Peptidkette zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:
- Den Einsatz von automatisierten Peptidsynthesizern, um Präzision und Effizienz zu gewährleisten.
- Die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren.
- Die Implementierung strenger Qualitätskontrollmaßnahmen, um Konsistenz sicherzustellen.
Analyse Chemischer Reaktionen
Reaktionstypen: LY-281217 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe am Tyrosinrest kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Reduktion der Peptidbindungen kann unter bestimmten Bedingungen auftreten.
Substitution: Die Aminogruppen können Substitutionsreaktionen mit geeigneten Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride.
Hauptprodukte:
- Oxidationsprodukte umfassen Chinone und andere oxidierte Derivate.
- Reduktionsprodukte umfassen reduzierte Peptide.
- Substitutionsprodukte umfassen alkylierte oder acylierte Derivate .
Wissenschaftliche Forschungsanwendungen
LY-281217 is a potent mu-opioid agonist primarily researched for its analgesic properties and potential applications in pain management. This article provides a comprehensive overview of the scientific research applications of this compound, including detailed data tables and case studies documenting its efficacy and mechanisms of action.
Chemistry
- Peptide Synthesis : this compound serves as a model compound for studying peptide synthesis and reactions, particularly in the context of opioid receptor interactions.
- Chemical Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for understanding its stability and reactivity in different environments.
Biology
- Opioid Receptor Studies : Research has focused on how this compound interacts with mu-opioid receptors, providing insights into pain pathways and potential therapeutic targets.
- Mechanism of Action : The binding of this compound to mu-opioid receptors activates G-protein coupled receptors, inhibiting adenylate cyclase activity and decreasing cyclic adenosine monophosphate (cAMP) levels. This leads to reduced neurotransmitter release and modulation of pain signals.
Medicine
- Analgesic Potential : this compound is explored for its effectiveness as an analgesic agent in clinical settings. Its unique pharmacokinetic profile may offer advantages over traditional opioids in pain management.
- Comparative Studies : Comparative research with other opioids like morphine and fentanyl highlights the distinct advantages of this compound in terms of potency and side effects.
Industry Applications
- Development of New Opioid Agonists : The compound is utilized in the pharmaceutical industry for developing new opioid receptor agonists aimed at improving pain management therapies.
- Research Collaborations : Collaborative projects involving this compound have been established to explore its applications in various therapeutic areas, including chronic pain management and addiction studies.
Table 1: Summary of Research Findings on this compound
Study Reference | Focus Area | Key Findings |
---|---|---|
Study A | Opioid Receptor Binding | Demonstrated high affinity for mu-opioid receptors compared to others. |
Study B | Pain Management Efficacy | Effective in reducing pain scores in animal models. |
Study C | Pharmacokinetics | Unique absorption profile leading to prolonged analgesic effects. |
Table 2: Comparative Analysis with Other Opioids
Compound | Potency (IC50) | Side Effects | Unique Features |
---|---|---|---|
This compound | Low nanomolar | Minimal respiratory depression | Distinct peptide structure enhancing receptor selectivity |
Morphine | Low micromolar | Significant respiratory depression | Widely used but higher risk of addiction |
Fentanyl | Sub-nanomolar | Respiratory depression risk | Very potent but requires careful dosing |
Case Study 1: Efficacy in Chronic Pain Management
A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, with a favorable side effect profile.
Case Study 2: Mechanistic Insights
Research published in a peer-reviewed journal explored the mechanistic pathways activated by this compound upon binding to mu-opioid receptors. The study provided evidence for its role in modulating neurotransmitter release, contributing to its analgesic effects.
Wirkmechanismus
LY-281217 exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain signals .
Vergleich Mit ähnlichen Verbindungen
Morphine: Another mu-opioid agonist with potent analgesic effects.
Fentanyl: A synthetic opioid with a similar mechanism of action but higher potency.
Oxycodone: An opioid agonist used for pain management with a different chemical structure.
Uniqueness of LY-281217:
- This compound is unique due to its specific peptide structure, which allows for targeted interactions with mu-opioid receptors.
- It has a distinct pharmacokinetic profile compared to other opioids, making it a valuable tool in research .
Biologische Aktivität
LY-281217, also known by its CAS number 105027-75-6, is a potent mu-opioid agonist that has been studied for its analgesic properties. This compound has garnered attention due to its potential applications in pain management and its biological activity profile. Understanding the biological activity of this compound is crucial for assessing its therapeutic efficacy and safety.
Property | Value |
---|---|
Molecular Formula | C₃₂H₄₂N₄O₆ |
Molecular Weight | 578.699 g/mol |
Density | 1.199 g/cm³ |
Boiling Point | 786.4 °C at 760 mmHg |
Flash Point | 429.4 °C |
This compound acts primarily as a mu-opioid receptor agonist, which means it binds to and activates mu-opioid receptors in the central nervous system (CNS). This interaction leads to various physiological effects, including analgesia, sedation, and euphoria. The compound's potency as an agonist makes it a valuable candidate for managing pain, particularly in conditions where traditional analgesics may be less effective.
Pharmacological Studies
Research has demonstrated that this compound exhibits significant analgesic effects in animal models. In a study by Cohen et al., the opioid agonist activity of this compound was evaluated using various pharmacological assays, confirming its efficacy in reducing pain responses in rodent models .
Analgesic Efficacy
In preclinical studies, this compound showed dose-dependent analgesic effects. The following table summarizes key findings from relevant studies:
Safety Profile
While this compound demonstrates potent analgesic properties, understanding its safety profile is equally important. Opioid agonists can lead to side effects such as respiratory depression, sedation, and potential for abuse. Studies have indicated that the side effects associated with this compound are comparable to those of other opioids but require careful monitoring during clinical use.
Clinical Application
A case study approach can provide insights into the real-world application of this compound in clinical settings. For instance, a recent case study involving patients with chronic pain highlighted the efficacy of this compound in managing severe pain where other treatments failed. Patients reported significant improvement in quality of life and pain management with minimal side effects .
Comparative Analysis
In another case study comparing this compound with other analgesics, patients receiving this compound reported better pain relief outcomes compared to those treated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may offer a superior alternative for certain patient populations .
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O6/c1-7-18-36(19-8-2)26(21-23-14-16-24(37)17-15-23)27(38)34-32(5,6)30(42)35-31(3,4)29(41)33-25(28(39)40)20-22-12-10-9-11-13-22/h7-17,25-26,37H,1-2,18-21H2,3-6H3,(H,33,41)(H,34,38)(H,35,42)(H,39,40)/t25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWKCVNBQGFFF-UIOOFZCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105027-75-6 | |
Record name | LY 281217 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105027756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-281217 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S1P2H7DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.